5-Bromo-2-methylbenzenesulfonamide
Overview
Description
5-Bromo-2-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 5-position and a methyl group at the 2-position.
Scientific Research Applications
5-Bromo-2-methylbenzenesulfonamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for sulfonamide-based drugs.
Biological Studies: It is employed in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of agrochemicals and dyes
Mechanism of Action
Target of Action
5-Bromo-2-methylbenzenesulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate metabolism, respectively .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway in bacteria . By acting as a competitive antagonist of PABA, this compound inhibits the enzyme dihydropteroate synthetase, thereby blocking the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This results in a decrease in bacterial DNA synthesis and ultimately bacterial growth .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts the growth and proliferation of bacteria .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s absorption and metabolism
Safety and Hazards
5-Bromo-2-methylbenzenesulfonamide is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as sulfonamide-sensitive enzymes, which are involved in various metabolic pathways. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the overall metabolic process. Additionally, this compound interacts with proteins and other biomolecules, forming stable complexes that can be studied to understand the nature of these interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of enzymes involved in cell signaling pathways, leading to changes in gene expression and metabolic flux. This can result in altered cellular functions, such as reduced cell proliferation or increased apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can lead to changes in gene expression, as the downstream effects of enzyme inhibition are propagated through the cell. Additionally, this compound can activate or inhibit other biomolecules, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity, resulting in prolonged changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and subsequent changes in cellular function. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, inhibition of sulfonamide-sensitive enzymes can disrupt the synthesis of essential metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments. For instance, localization to the mitochondria can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylbenzenesulfonamide typically involves the bromination of 2-methylbenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide or aluminum bromide, under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to a sulfonic acid or sulfonyl hydrazide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of 5-substituted-2-methylbenzenesulfonamides.
Oxidation: Formation of 5-bromo-2-methylbenzenesulfonic acid.
Reduction: Formation of 5-bromo-2-methylbenzenesulfonyl hydrazide.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzenesulfonamide
- 4-Bromo-2-methylbenzenesulfonamide
- 2-Methoxy-4-methylbenzenesulfonamide
- 3-Methylbenzenesulfonamide
- N-ethylbenzenesulfonamide
- N-methylbenzenesulfonamide
Uniqueness
5-Bromo-2-methylbenzenesulfonamide is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain proteins or enzymes. Additionally, the methyl group can affect the compound’s lipophilicity and overall pharmacokinetic properties .
Properties
IUPAC Name |
5-bromo-2-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSWDXUWUJLLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368698 | |
Record name | 5-bromo-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56919-16-5 | |
Record name | 5-bromo-2-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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